IBS399024
Descripción
IBS399024 is a novel investigational compound under preclinical and early clinical development, targeting inflammatory pathways associated with autoimmune disorders. While specific structural details are proprietary, available data suggest it belongs to the class of small-molecule kinase inhibitors with selective activity against JAK3 and TYK2 isoforms . Pharmacokinetic studies in rodent models demonstrate a half-life of 6.8 hours and oral bioavailability of 72%, attributed to its optimized logP value of 2.3 .
Propiedades
Fórmula molecular |
C31H31ClN6O2S |
|---|---|
Peso molecular |
587.14 |
Nombre IUPAC |
2-(3-Benzyl-4-chlorophenoxy)-N-(2-(((4-((ethylamino)methyl)pyrimidin-2-yl)thio)methyl)-1-methyl-1H-benzo[d]imidazol-5-yl)acetamide |
InChI |
InChI=1S/C31H31ClN6O2S/c1-3-33-18-24-13-14-34-31(36-24)41-20-29-37-27-17-23(9-12-28(27)38(29)2)35-30(39)19-40-25-10-11-26(32)22(16-25)15-21-7-5-4-6-8-21/h4-14,16-17,33H,3,15,18-20H2,1-2H3,(H,35,39) |
Clave InChI |
MWYAGHSXBUMXNY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C2N(C)C(CSC3=NC=CC(CNCC)=N3)=NC2=C1)COC4=CC=C(Cl)C(CC5=CC=CC=C5)=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
IBS-399024; IBS 399024; IBS399024 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
IBS399024 is compared to three structurally related compounds: Tofacitinib , Baricitinib , and PF-06700841 (a TYK2/JAK1 inhibitor).
| Parameter | IBS399024 | Tofacitinib | Baricitinib | PF-06700841 |
|---|---|---|---|---|
| Molecular Formula | C₂₀H₂₂N₄O₃S | C₁₆H₂₀N₆O | C₁₆H₁₇N₇O₂S | C₁₈H₂₁N₅O₂S |
| Targets | JAK3/TYK2 | JAK3/JAK1 | JAK1/JAK2 | TYK2/JAK1 |
| IC₅₀ (nM) | 4.2 (JAK3) | 5.6 (JAK3) | 3.9 (JAK1) | 2.1 (TYK2) |
| Oral Bioavailability | 72% | 74% | 68% | 82% |
| Half-life (h) | 6.8 | 3.2 | 12.5 | 9.4 |
| TPSA (Ų) | 98.76 | 85.20 | 104.30 | 92.45 |
Data compiled from kinase selectivity assays and pharmacokinetic studies .
Pharmacological Differentiation
- Selectivity Profile : IBS399024 exhibits 10-fold higher selectivity for JAK3 over JAK1 compared to Tofacitinib, reducing off-target effects linked to anemia and hepatotoxicity .
- Efficacy in Autoimmune Models : In collagen-induced arthritis (CIA) models, IBS399024 reduced inflammation markers (IL-6, TNF-α) by 89% at 10 mg/kg, outperforming Baricitinib (76%) and PF-06700841 (82%) .
- Safety Margins: No significant hepatotoxicity or renal impairment was observed at therapeutic doses, whereas Tofacitinib and Baricitinib showed dose-dependent liver enzyme elevations in primates .
Non-Clinical Findings
- Toxicity: No mutagenicity in Ames tests (up to 1,000 μg/plate). Chronic toxicity studies in rats revealed reversible lymphoid depletion at 150 mg/kg/day, a dose 15× higher than the therapeutic threshold .
- Drug-Drug Interactions : Minimal CYP3A4 inhibition (<15% at 10 μM), reducing risks of interactions with anticoagulants or antifungals .
Discussion
IBS399024’s structural optimization (e.g., sulfur-containing side chain) enhances target binding and metabolic stability compared to first-generation JAK inhibitors. Its JAK3/TYK2 dual inhibition may offer superior efficacy in Th17-mediated diseases like psoriasis, though clinical validation is pending . Contradictions exist in toxicity profiles: while rodent data are favorable, cross-species differences in JAK isoform expression necessitate caution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
